1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione, commonly referred to as BCMPUD, is an organic compound with potential applications in a variety of scientific research fields. BCMPUD is a versatile compound with a wide range of uses, including in catalytic processes, as a ligand for metal complexes, and as a starting material for the synthesis of other organic compounds. The compound has been studied extensively, and its structure and properties have been well-characterized.
Scientific Research Applications
BCMPUD has a wide range of potential applications in scientific research. The compound has been used as a ligand for metal complexes, as a catalyst for organic reactions, and as a starting material for the synthesis of other organic compounds. In addition, BCMPUD has been used in the synthesis of pharmaceuticals and agrochemicals, and in the synthesis of polymers.
Mechanism of Action
The mechanism of action of BCMPUD is not yet fully understood. However, it is thought that the compound acts as a Lewis acid, and is able to form complexes with metal ions. The complexes formed can then be used as catalysts in organic reactions, or as starting materials for the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCMPUD have not been studied in detail. However, it is known that the compound is not toxic, and does not have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of BCMPUD for lab experiments is its versatility. The compound can be used as a ligand for metal complexes, as a catalyst for organic reactions, and as a starting material for the synthesis of other organic compounds. In addition, the compound is relatively easy to synthesize and is not toxic.
However, there are some limitations to the use of BCMPUD in lab experiments. The compound is not very soluble in water, and so it may be difficult to use in aqueous solutions. In addition, the compound is relatively expensive, and so it may not be suitable for large-scale experiments.
Future Directions
The potential applications of BCMPUD are still being explored. Possible future directions include the development of new catalysts based on the compound, the synthesis of new pharmaceuticals and agrochemicals, and the synthesis of new polymers. In addition, further research into the mechanism of action of BCMPUD could lead to the development of new catalysts and ligands.
Synthesis Methods
BCMPUD can be synthesized via a variety of methods. One method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2,4-dione in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 1,3-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione and this compound. The mixture can then be separated and purified by column chromatography.
properties
IUPAC Name |
1,3-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-diazetidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl2F6N4O2/c15-7-1-5(13(17,18)19)3-23-9(7)25-11(27)26(12(25)28)10-8(16)2-6(4-24-10)14(20,21)22/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERFKKOOGMAIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C(=O)N(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl2F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.